molecular formula C17H16ClN3O3S B2483964 4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one CAS No. 301314-62-5

4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2483964
CAS No.: 301314-62-5
M. Wt: 377.84
InChI Key: DLXVSVNBDFPTBO-UHFFFAOYSA-N
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Description

4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C17H16ClN3O3S and its molecular weight is 377.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Molecular Mechanics Potential Energy Evaluation : This compound, as a metabolite of aminopyrine, exhibits properties like analgesic, anti-inflammatory, and antipyretic effects. It forms complexes with various metal ions, and its potential energy evaluation suggests its activity range in analgesic, anti-inflammatory, and antipyretic applications (Otuokere, Alisa, & Nwachukwu, 2015).

Biological Activities

  • Antibacterial Activity : Schiff bases derived from this compound have demonstrated antibacterial activity against various clinical isolates, indicating potential use in combating bacterial infections (Nair, Shah, Baluja, & Chanda, 2002).
  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties, suggesting their potential as antimicrobial agents (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

Anticancer Applications

Structural Analysis

  • Molecular Conformations and Hydrogen Bonding : Research on molecular conformations of derivatives suggests diverse biological activities, including analgesic, antibacterial, and anti-inflammatory properties. The study also sheds light on the hydrogen bonding characteristics in these compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Future Directions

The study of pyrazolone derivatives is a rich field with many potential directions for future research. These could include the synthesis of new derivatives, the investigation of their biological activities, and the development of methods for their large-scale production .

Properties

IUPAC Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXVSVNBDFPTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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